molecular formula C23H17N3O3 B2912693 5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole CAS No. 866049-43-6

5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole

Cat. No.: B2912693
CAS No.: 866049-43-6
M. Wt: 383.407
InChI Key: KBNBWBVZBZAFGB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold renowned for its versatility in medicinal chemistry and materials science. The core structure consists of a five-membered ring with two nitrogen atoms and one oxygen atom. At position 3 of the oxadiazole ring, a substituted furan moiety is present: specifically, a 5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl group. At position 5, a 3-methoxyphenyl group is attached, contributing electron-donating properties via the methoxy (-OCH₃) substituent.

Synthetic routes for analogous 1,2,4-oxadiazoles often involve cyclization reactions between amidoximes and carboxylic acid derivatives or multi-component reactions, as seen in and .

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-27-18-11-7-10-17(14-18)22-24-21(25-29-22)19-15-20(16-8-3-2-4-9-16)28-23(19)26-12-5-6-13-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNBWBVZBZAFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(OC(=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by case studies and research findings.

  • Molecular Formula : C23H17N3O3
  • Molar Mass : 383.39938 g/mol
  • CAS Number : [Not specified in search results]

Biological Activity Overview

The biological activities of oxadiazole derivatives have been widely studied due to their potential therapeutic applications. The specific compound in focus has shown promising results in various assays.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study comparing various oxadiazoles demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Table 1 summarizes the antimicrobial activity of selected oxadiazoles:
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BE. coli32 µg/mL
Compound CS. aureus8 µg/mL

Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the safety and efficacy of new compounds. The cytotoxic effects of this compound have been assessed using various cancer cell lines:

  • In vitro tests revealed that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2 presents the cytotoxicity data:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-715.63Doxorubicin: 10.38
MDA-MB-23120.00Doxorubicin: 10.00

The mechanism behind the anticancer activity of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with these compounds leads to increased levels of pro-apoptotic factors such as p53 and caspase activation .

Case Studies

Several studies have specifically highlighted the biological activities of similar oxadiazole compounds:

  • Study on Anticancer Activity :
    • A group of novel oxadiazole derivatives demonstrated potent activity against leukemia cell lines, with some compounds exhibiting greater efficacy than traditional treatments .
  • Antimicrobial Efficacy :
    • Research indicated that certain oxadiazoles could serve as lead compounds for developing new antibiotics due to their ability to inhibit bacterial growth effectively .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituent Variations

The substituent at position 5 of the oxadiazole ring significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent at Position 5 Electronic Effect Key Features
5-(3-Methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole 3-Methoxyphenyl Electron-donating (-OCH₃) Enhanced solubility; potential for hydrogen bonding
5-(4-Fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole 4-Fluorophenyl Electron-withdrawing (-F) Increased lipophilicity; improved membrane permeability
5-(2-Chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole 2-Chlorophenyl Electron-withdrawing (-Cl) Steric hindrance at ortho position; potential for halogen bonding
5-(3-Nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole 3-Nitrophenyl Strong electron-withdrawing (-NO₂) High reactivity; possible use in energetic materials

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) may enhance solubility and metabolic stability, whereas electron-withdrawing groups (e.g., -F, -Cl, -NO₂) increase electrophilicity and binding affinity to hydrophobic targets .
  • Substituent position : Ortho-substituted analogs (e.g., 2-chlorophenyl) introduce steric effects that may hinder rotational freedom or target binding compared to para-substituted derivatives .
Comparison with Heterocyclic Hybrids

Compounds combining 1,2,4-oxadiazoles with other heterocycles exhibit diverse pharmacological profiles:

Compound Name Heterocyclic Moiety Biological Activity Reference
Target Compound Pyrrole-substituted furan Not reported in evidence
3-(1,3-Diphenyl-1H-pyrazol-5-yl)-5-phenyl-1,2,4-oxadiazole Pyrazole Antimicrobial (agar diffusion)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Pyrazole + trifluoromethylphenyl Unknown (structural complexity)

Key Observations :

  • Pyrazole-containing analogs demonstrate antimicrobial activity, suggesting that the target compound’s furan-pyrrole system could be explored for similar applications .

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